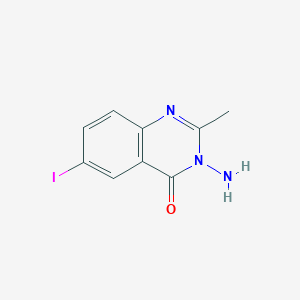![molecular formula C7H11N3O B12911484 6-[(Propan-2-yl)amino]pyridazin-3(2H)-one CAS No. 88259-80-7](/img/structure/B12911484.png)
6-[(Propan-2-yl)amino]pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Isopropylamino)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring with an isopropylamino group at the 6-position and a keto group at the 3-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Isopropylamino)pyridazin-3(2H)-one typically involves the reaction of 3(2H)-pyridazinone with isopropylamine. One common method is the nucleophilic substitution reaction where the amino group of isopropylamine replaces a leaving group on the pyridazinone ring. This reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of 6-(Isopropylamino)pyridazin-3(2H)-one may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Isopropylamino)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The isopropylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 6-(Isopropylamino)pyridazin-3(2H)-ol.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(Isopropylamino)pyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, as a fatty acid-binding protein inhibitor, it binds to the protein and prevents the binding of fatty acids, thereby modulating metabolic pathways associated with diseases like diabetes and obesity . The compound’s structure allows it to fit into the binding pocket of the target protein, inhibiting its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Aminopyridazin-3(2H)-one
- 4,6-Disubstituted pyridazin-3(2H)-ones
Uniqueness
6-(Isopropylamino)pyridazin-3(2H)-one is unique due to the presence of the isopropylamino group, which imparts specific biological activities and enhances its binding affinity to certain molecular targets. Compared to other pyridazinones, this compound exhibits distinct pharmacological properties that make it a valuable candidate for drug development .
Propriétés
Numéro CAS |
88259-80-7 |
|---|---|
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
3-(propan-2-ylamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H11N3O/c1-5(2)8-6-3-4-7(11)10-9-6/h3-5H,1-2H3,(H,8,9)(H,10,11) |
Clé InChI |
XBZUWDHTNITCPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NNC(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine](/img/structure/B12911432.png)







![2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanyl-1-phenylethanone](/img/structure/B12911489.png)
methanone](/img/structure/B12911492.png)
